1-Pentyl-3-(2-methylphenylacetyl)indole
Overview
Description
It acts as a cannabinoid agonist with a high affinity for the central cannabinoid receptor (CB1) and a comparatively modest affinity for the peripheral cannabinoid receptor (CB2) . This compound is known for its psychoactive properties and has been used in scientific research to study the effects of synthetic cannabinoids on the human body.
Mechanism of Action
Target of Action
JWH-251, also known as 1-Pentyl-3-(2-methylphenylacetyl)indole or UNII-55H9NDH32M, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the central cannabinoid (CB1) receptor, with a Ki value of 29 nM, and has a comparatively modest affinity for the peripheral cannabinoid (CB2) receptor, with a Ki value of 146 nM . The CB1 receptor is predominantly found in the brain and is responsible for mediating most of the psychotropic effects of cannabinoids .
Mode of Action
JWH-251 acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . This activation stimulates GTPγS binding of CB1 and CB2 receptors . The interaction of JWH-251 with these receptors results in changes in the perception of pain and other sensations, as well as alterations in mood, memory, and appetite .
Biochemical Pathways
As a cannabinoid agonist, it is known to influence the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory
Pharmacokinetics
A study on the metabolism of jwh-251 suggests that it undergoes hydroxylation on various sites of the molecule . More research is needed to fully understand the ADME properties of JWH-251 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of JWH-251’s action are largely due to its agonistic activity on the CB1 and CB2 receptors . This can lead to a variety of physiological effects, including alterations in pain perception, mood, memory, and appetite . .
Biochemical Analysis
Biochemical Properties
JWH-251 shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 29 nM and a comparatively modest affinity for the peripheral cannabinoid (CB2) receptor (Ki = 146 nM) . It stimulates GTPγS binding of CB1 and CB2 receptors with EC50 values of 29 and 8.3 nM, respectively .
Cellular Effects
The cellular effects of JWH-251 are primarily mediated through its interactions with the CB1 and CB2 receptors. As a cannabinoid agonist, it can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of JWH-251 involves binding interactions with the CB1 and CB2 receptors. As an agonist, it can lead to activation of these receptors, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 251 involves the reaction of 1-pentylindole with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH 251 .
Industrial Production Methods
Industrial production of JWH 251 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality JWH 251 for research purposes .
Chemical Reactions Analysis
Types of Reactions
JWH 251 undergoes various chemical reactions, including:
Oxidation: JWH 251 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert JWH 251 to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the indole or phenylacetyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH 251. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
JWH 251 has been extensively used in scientific research to study the effects of synthetic cannabinoids on the human body. Its applications include:
Comparison with Similar Compounds
JWH 251 is similar to other synthetic cannabinoids such as:
JWH 250: The 2’-methoxy compound of JWH 251.
JWH 203: The 2’-chloro compound of JWH 251.
JWH 249: The 2’-bromo compound of JWH 251.
Uniqueness
JWH 251 is unique due to its phenylacetyl group, which replaces the naphthoyl ring found in most aminoalkylindole cannabinoid compounds. This structural difference contributes to its distinct pharmacological profile and receptor selectivity .
Properties
IUPAC Name |
2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPNGRKUAVSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235555 | |
Record name | JWH-251 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-39-6 | |
Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-251 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-251 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-251 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed for the identification and quantification of JWH-251 in various matrices?
A: Several analytical techniques prove effective for identifying and quantifying JWH-251 (1-Pentyl-3-(2-methylphenylacetyl)indole). Gas Chromatography/Mass Spectrometry (GC/MS) [, ] and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, ] are frequently utilized due to their ability to separate and detect this synthetic cannabinoid in complex mixtures. [] employed a DB-5MS capillary column for optimal separation in GC/MS, while [] achieved rapid separation using a Kinetex Biphenyl column in LC/MS/MS.
Q2: How does the structure of JWH-251 relate to other synthetic cannabinoids, and what insights do we have into its potential metabolism?
A: JWH-251 belongs to the phenylacetylindole family of synthetic cannabinoids. [, ] Research suggests that its metabolism likely mirrors that of other members within this group, such as JWH-203. Initial insights into the phase I metabolites of JWH-251 have been gained using GC-MS and LC-MS/MS. [] Further investigation into its metabolic pathways is crucial for understanding its duration of action and potential for detection.
Q3: What challenges arise when attempting to detect JWH-251 and other synthetic cannabinoids in biological samples for workplace drug testing?
A: The constantly evolving nature of the synthetic cannabinoid market poses a challenge for workplace drug testing. Standard procedures often focus on established substances. Methods validated for detecting a specific set of synthetic cannabinoids, like the 19 including JWH-251 validated in [], might not capture newer, unanticipated analogs. This highlights the need for adaptable and comprehensive analytical approaches to keep pace with new designer drugs.
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